Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate
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Overview
Description
“Methyl 4-(t-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate” is a chemical compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a Boc protecting group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A specific synthesis method for a similar compound, trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid, involves several preparation steps including the synthesis of trans-4-tert-butylsulfinamide cyclohexane carboxylate and deprotection and amino protection steps .Molecular Structure Analysis
The molecular structure of compounds with a Boc protecting group involves a carbamate group, which is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group .Chemical Reactions Analysis
The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with a Boc protecting group can vary. For example, tert-butyloxycarbonyl-protected amino acid ionic liquids have been described as having low viscosity, high thermal stability, and demonstrating a catalytic effect .Mechanism of Action
Target of Action
It’s known that this compound is a boron reagent used in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, a key step in SM coupling reactions . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium catalyst . This interaction results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The compound is involved in the biochemical pathway of the SM coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic synthesis and drug discovery . The downstream effects of this pathway include the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and materials .
Action Environment
The efficacy and stability of the compound are influenced by the reaction conditions. The SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Safety and Hazards
Safety data sheets indicate that compounds with a Boc protecting group can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Future directions for the use of compounds with a Boc protecting group could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could involve preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .
Properties
IUPAC Name |
methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-13(10(16)18-5)6-8-15(4)9-7-13/h6-9H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBTVZKAIGCDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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